3-Methyl-2-butenal

Atmospheric Chemistry Kinetics Reactivity

This reactive C5 aldehyde features a conjugated carbonyl and gem‑dimethyl C=C, enabling exclusive acetalization and cycloaddition pathways (96.8% yield to diprenyl acetal) for citral, isophytol, and vitamin A synthesis. Substituting with saturated 3-methylbutanal leads to a 17-fold drop in Cl‑atom reactivity, compromising product identity and yield. Procure consistent ≥97% purity, refrigerated material to maintain process efficiency and regulatory compliance.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 107-86-8
Cat. No. B057294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butenal
CAS107-86-8
Synonyms2-Methyl-2-buten-4-al;  3,3-Dimethylacrolein;  3-Methyl-2-buten-1-al;  3- Methyl-2-butenal;  3-Methyl-2-butenaldehyde;  3-Methylcrotonaldehyde;  NSC 149164;  Prenal;  Senecioaldehyde;  β,β-Dimethylacrolein;  β,β- Dimethylacrylic aldehyde;  β-Methylcrotonaldehyd
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(=CC=O)C
InChIInChI=1S/C5H8O/c1-5(2)3-4-6/h3-4H,1-2H3
InChIKeySEPQTYODOKLVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Solubility in water, g/100ml at 20Â °C: 11 (good)
Slightly soluble in water;  soluble in fats
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butenal (Prenal, CAS 107-86-8): A Conjugated Enal Building Block for Industrial Synthesis


3-Methyl-2-butenal, also known as prenal or 3-methylcrotonaldehyde, is a short-chain α,β-unsaturated aldehyde (C5H8O) characterized by a conjugated carbonyl and a gem-dimethyl-substituted C=C double bond . This electrophilic structure, with a molecular weight of 84.12 g/mol, makes it a reactive intermediate for addition, cycloaddition, and acetalization reactions, distinguishing it from its saturated analog 3-methylbutanal [1]. Commercially available as a ≥97% pure liquid (stored at 2-8°C), it serves as a key precursor in the multi-ton synthesis of citral, isophytol (for vitamin E), and vitamin A .

3-Methyl-2-butenal: Why Structural Analogs Fail as Drop-in Replacements in Synthetic Routes and Fragrance Formulations


Although 3-methyl-2-butenal shares the same molecular formula (C5H8O) with isomeric unsaturated aldehydes like 3-methyl-3-butenal (isoprenal), their distinct substitution patterns dictate divergent reactivity and product selectivity in critical industrial processes [1]. The conjugated diene system of 3-methyl-2-butenal enables specific cycloaddition and acetalization pathways that non-conjugated isomers cannot access . Furthermore, substitution of this compound with saturated aldehydes like 3-methylbutanal is not viable; comparative kinetic studies with Cl atoms reveal a 17-fold difference in reaction rate constants at 298 K, a direct consequence of the presence of the conjugated double bond, which fundamentally alters environmental fate and synthetic utility [2]. This evidence confirms that analog interchangeability is a high-risk procurement strategy likely to compromise yield and product identity.

Quantitative Procurement Evidence for 3-Methyl-2-butenal: Head-to-Head Comparisons Against Saturated and Isomeric Analogs


Reaction Rate Constant with Cl Atoms: 17-Fold Enhancement Over Saturated Analog 3-Methylbutanal

3-Methyl-2-butenal exhibits significantly higher reactivity with chlorine atoms compared to its saturated counterpart, 3-methylbutanal. At 298 K and 1 atm, the rate constant for 3-methyl-2-butenal is (3.43 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, while 3-methylbutanal reacts with a rate constant of (2.02 ± 0.04) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. [1]

Atmospheric Chemistry Kinetics Reactivity

Product Selectivity in Alcohol Oxidation: Exclusive Formation vs. Isomer 3-Methyl-3-butenal

In low-temperature (550 K) Cl-atom initiated oxidation studies, the oxidation of prenol (3-methyl-2-buten-1-ol) yields exclusively prenal (3-methyl-2-butenal), whereas the oxidation of isoprenol (3-methyl-3-buten-1-ol) yields exclusively isoprenal (3-methyl-3-butenal). [1]

Combustion Chemistry Oxidation Pathways Isomer Selectivity

Ecotoxicological Profile: Tetrahymena pyriformis Toxicity (logIGC50) Differentiates from Structural Analogs

3-Methyl-2-butenal exhibits an experimental 48-h Tetrahymena pyriformis toxicity value (logIGC50) of -3.09 log(mol/L). [1]

Toxicology QSAR Environmental Fate

Synthetic Yield in Citral Production: Optimized Acetalization Route with 96.8% Intermediate Yield

Using prenal (3-methyl-2-butenal) and prenol as precursors in a citral synthesis, a 3-methyl-2-butenal diprenyl acetal intermediate is obtained with a purity of 97.5% and a yield of 96.8% after optimized acetalization and azeotropic treatment. [1]

Organic Synthesis Process Chemistry Vitamin Precursors

Defined Solubility Profile: Aqueous Solubility of 110 g/L Enables Specific Formulation Strategies

3-Methyl-2-butenal exhibits a water solubility of 110 g/L at ambient temperature.

Formulation Solubility Process Development

Commercial Purity Benchmark: ≥97% Assay Ensures Reproducible Reactivity in Sensitive Syntheses

Commercially available 3-methyl-2-butenal is offered with a minimum assay of 97% (GC), as specified by major suppliers.

Quality Control Analytical Chemistry Procurement Specification

Targeted Application Scenarios for 3-Methyl-2-butenal Based on Verifiable Performance Metrics


Large-Scale Synthesis of Citral for Vitamins A and E

This scenario is supported by the demonstrated high yield (96.8%) and purity (97.5%) of the diprenyl acetal intermediate in the acetalization of 3-methyl-2-butenal (prenal) with prenol [1]. The optimized process conditions (70-75°C, 8h, 0.3% senecioic acid) make this compound the established industrial precursor for citral, which is subsequently converted to isophytol and vitamin A. Procurement for this application demands consistent, high-purity (≥97% ) material to maintain process efficiency.

Atmospheric Chemistry and Environmental Fate Modeling

The directly measured Cl-atom reaction rate constant of (3.43 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [2] provides a critical input for atmospheric lifetime and oxidation capacity models. The stark 17-fold difference in reactivity compared to the saturated analog 3-methylbutanal [2] demonstrates the necessity of using compound-specific kinetic data in environmental assessments, making this compound a key model substrate for studying the atmospheric fate of α,β-unsaturated carbonyls.

Combustion Kinetic Mechanism Development for Biofuels

The exclusive and selective formation of 3-methyl-2-butenal (prenal) from prenol oxidation, with no cross-over to the isomeric 3-methyl-3-butenal (isoprenal) [3], provides a critical validation target for detailed kinetic models of unsaturated alcohol combustion. Researchers developing mechanisms for next-generation biofuels require this isomer-specific product data to accurately predict autoignition behavior and emissions.

Aquatic Ecotoxicology Testing and QSAR Model Development

The experimental logIGC50 value of -3.09 for Tetrahymena pyriformis [4] serves as a quantitative benchmark for validating in silico toxicity prediction models (QSARs) for α,β-unsaturated aldehydes. This data point is essential for refining models used in regulatory risk assessment and green chemistry initiatives aimed at designing safer chemical alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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